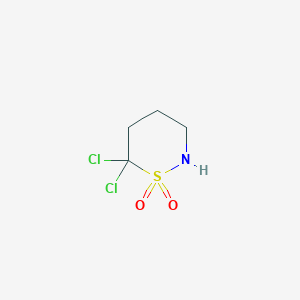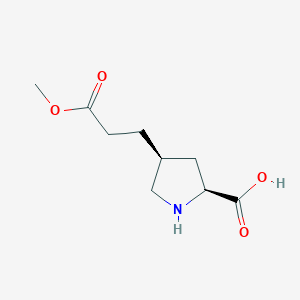
6,6-Dichlorothiazinane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiazine derivatives, including 6,6-Dichlorothiazinane 1,1-dioxide, can be synthesized through various methods . One such method involves the use of diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate is added at room temperature . Another method involves the base-catalyzed cyclization of certain sulfonyl compounds .
Molecular Structure Analysis
The molecular structure of 6,6-Dichlorothiazinane 1,1-dioxide consists of a thiazine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom. The molecule also contains two chlorine atoms and two oxygen atoms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of novel compounds related to 6,6-Dichlorothiazinane 1,1-dioxide, such as 1,2,4-thiadiazinane 1,1-dioxides, demonstrates the chemical's utility in creating new materials. These compounds are prepared via reactions involving beta-aminoethane sulfonamides with methylene donors, showcasing their potential in developing novel chemical entities with diverse applications (Khumalo et al., 2018).
Heterocyclic Compound Synthesis
The chemical serves as a precursor in synthesizing heterocyclic compounds, such as pyrazolylthiazoles, indicating its role in creating complex molecular structures for various research and development purposes (Denisova et al., 2002).
Material Science Applications
In material science, compounds related to 6,6-Dichlorothiazinane 1,1-dioxide have been used in the fabrication of nanoporous organic polymers. These materials demonstrate significant potential for gas adsorption and separation, particularly in CO2 uptake, highlighting the compound's importance in environmental applications (Xiong et al., 2014).
Drug Synthesis and Evaluation
Although excluding drug use and dosage information, it's noteworthy to mention that related derivatives exhibit significant potential in synthesizing compounds with biological activity. For instance, benzothiadiazinone dioxide derivatives show promise in developing novel anticancer agents, underscoring the compound's relevance in pharmaceutical research (Bouzina et al., 2021).
Environmental Remediation
The compound's derivatives are investigated for environmental remediation, such as the degradation of hazardous substances like 1,2-dichloroethane using advanced reduction processes. This application highlights the potential of 6,6-Dichlorothiazinane 1,1-dioxide related compounds in addressing environmental pollution and improving waste treatment processes (Liu et al., 2014).
Zukünftige Richtungen
The future directions of research involving 6,6-Dichlorothiazinane 1,1-dioxide and other thiazine derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications . Thiazine derivatives are biologically active and play an important role in the treatment of various diseases, showing promising results where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents . Therefore, they represent an interesting class of heterocyclic medicinal compounds worthy of further exploration .
Eigenschaften
IUPAC Name |
6,6-dichlorothiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2NO2S/c5-4(6)2-1-3-7-10(4,8)9/h7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYZYHWLZWJANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)NC1)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dichlorothiazinane 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromofuran-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2648544.png)



![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)
![6-chloro-N-[4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2648555.png)


![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)
![1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2648566.png)
